1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)-
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Overview
Description
1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution reactions and subsequent functional group modifications . The scalability of these methods allows for the production of the compound in larger quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties.
Scientific Research Applications
1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- involves its interaction with cellular targets and pathways. For instance, it has been shown to promote the expansion of CD8+ T cells and limit Th1/Th17 cell development, which are crucial in modulating immune responses . The compound’s redox properties also play a significant role in its biological activities, including its ability to generate reactive oxygen species (ROS) that can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Known for its antibacterial and antifungal activities.
2-Bromo-1,4-naphthoquinone: Exhibits strong activity against various microorganisms and is used in medicinal chemistry.
Phthiocol (2-Hydroxy-3-methyl-1,4-naphthoquinone): Has anti-inflammatory and anticancer properties.
Uniqueness
1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate immune responses and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
61983-06-0 |
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Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
3-bromo-4-(3-methylbutanoyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H13BrO3/c1-8(2)7-11(17)12-9-5-3-4-6-10(9)14(18)15(19)13(12)16/h3-6,8H,7H2,1-2H3 |
InChI Key |
VMKZNKCHGXPFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Br |
Origin of Product |
United States |
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